Ethyl 10,12-pentacosadiynoate
Description
Ethyl 10,12-pentacosadiynoate (C27H44O2) is an ester derivative of 10,12-pentacosadiynoic acid (PCDA; C25H42O2), a conjugated diyne fatty acid. It is synthesized via esterification of PCDA with ethanol, a process analogous to the preparation of mthis compound (C26H44O2) using methanol . The ethyl ester is notable for its role in polydiacetylene (PDA)-based biosensors, where its structural properties influence chromatic responses to environmental stimuli .
Properties
IUPAC Name |
ethyl pentacosa-10,12-diynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSISYIOWXSUHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl pentacosa-10,12-diynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl pentacosa-10,12-diynoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with 10,12-Pentacosadiynoic Acid (PCDA)
Key Differences :
Comparison with Mthis compound
Functional Impact :
Comparison with Shorter-Chain Diynoates (e.g., 10,12-Octadecadiynoic Acid)
Structural Influence :
- Longer chains in this compound provide stronger van der Waals interactions, stabilizing PDA matrices .
Comparison with Pheromone Analogues (e.g., Hexadecadienals)
| Property | This compound | (E,E)-10,12-Hexadecadienal |
|---|---|---|
| Functional Group | Ester | Aldehyde |
| Volatility | Low | High |
| Biological Role | Non-pheromonic (synthetic sensors) | Sex pheromone in moths |
Key Insight :
- The ester’s low volatility and lack of aldehyde functionality make it unsuitable for pheromone applications but ideal for stable sensor design .
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